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An In-Depth Technical Guide to (S)-3-Methylmorpholine (CAS 350595-57-2): A Key Chiral
Building Block for Kinase Inhibitor Synthesis

Executive Summary

(S)-3-Methylmorpholine, identified by CAS number 350595-57-2, is a chiral heterocyclic amine
that has emerged as a critical structural motif in modern medicinal chemistry. While a simple
molecule in its own right, it serves as a high-value building block for the synthesis of complex,
biologically active compounds. Its primary and most significant application is in the
development of ATP-competitive kinase inhibitors, particularly those targeting the
Phosphoinositide 3-kinase (PI3K) / AKT / mammalian Target of Rapamycin (mTOR) signaling
pathway. The specific stereochemistry and conformation of the (S)-3-methylmorpholine ring are
crucial for achieving high potency and selectivity in the resulting drug candidates. This guide
provides a comprehensive overview of its physicochemical properties, its strategic role in drug
design, the biological rationale for its use, detailed synthetic protocols, and commercial supplier
information for researchers and drug development professionals.

Introduction: The Strategic Importance of a Chiral
Scaffold

In the landscape of drug discovery, the selection of appropriate chemical scaffolds is a
determinant of success. (S)-3-Methylmorpholine is not a therapeutic agent itself, but rather a
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key intermediate whose structure is frequently incorporated into advanced drug candidates.[1]
Its value lies in the unique combination of features it offers: a basic nitrogen for synthetic
handles, a polar morpholine ring for solubility, and a crucial chiral methyl group that allows for
specific, high-affinity interactions within the ATP-binding pockets of target enzymes.

This compound has become particularly prominent in the synthesis of morpholinopyrimidine
and morpholino-triazine derivatives, which are potent inhibitors of the PISBK/mTOR pathway.[2]
[3] Dysregulation of this pathway is a hallmark of numerous human cancers, making it one of
the most intensely pursued targets for oncology drug development.[4][5]

Physicochemical and Technical Properties

The fundamental properties of (S)-3-Methylmorpholine are summarized below. Proper handling

and storage are critical to maintaining its purity and stability.
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Property

Value

Source(s)

CAS Number

350595-57-2

[4151(6]

Chemical Name

(S)-3-Methylmorpholine;
(3S)-3-Methylmorpholine

[1]141(5]

Molecular Formula CsH11NO [1][41[6]
Molecular Weight 101.15 g/mol [11[4116]
Appearance Colorless liquid [41[7]
Boiling Point 133-137 °C [2][41[8]
Density ~0.891 g/cm?3 (Predicted) [41[6]
pKa ~9.03 (Predicted) [4]
Purity Typically 295-98% [21151[7]

Storage Conditions

Store at 2-8 °C under an inert

atmosphere (Nitrogen or

[4][6]

Argon)

SMILES C[C@@H]1COCCN1 (41151161
SFWWGMKXCYLZEG-

InChl Key [417]

YFKPBYRVSA-N

The PISBK/AKT/mTOR Signaling Pathway: A Core
Therapeutic Target

To understand the utility of (S)-3-Methylmorpholine, one must first understand the biological
pathway its derivatives target. The PI3BK/AKT/mTOR pathway is a central intracellular signaling
network that governs fundamental cellular processes, including growth, proliferation,
metabolism, and survival.[4][9]

Mechanism of Activation:
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o Upstream Activation: The pathway is typically activated by growth factors (e.g., IGF-1, EGF)
binding to receptor tyrosine kinases (RTKs) on the cell surface.[6]

» PI3K Activation: This binding event recruits and activates Class | PI3K at the plasma
membrane.

o PIP3 Generation: Activated PI3K phosphorylates the lipid second messenger
phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-
trisphosphate (PIP3).[1][5]

o AKT Recruitment and Activation: PIP3 acts as a docking site for proteins containing a
Pleckstrin Homology (PH) domain, such as AKT (also known as Protein Kinase B) and
PDKZ1. The co-localization at the membrane facilitates the phosphorylation and full activation
of AKT by PDK1 and mTOR Complex 2 (mTORC2).[5][6]

» Downstream Effects: Activated AKT phosphorylates a multitude of downstream targets,
leading to pro-survival and pro-growth signals. Crucially, AKT activates mTOR Complex 1
(mTORC1), which promotes protein synthesis and cell growth while inhibiting autophagy.[1]

[9]

In many cancers, this pathway is constitutively active due to mutations in key components (e.g.,
PIK3CA, PTEN loss), leading to uncontrolled cell proliferation and resistance to apoptosis.[4]
Therefore, inhibiting kinases within this cascade, such as PI3K and mTOR, is a validated and
powerful anti-cancer strategy.[10]
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Figure 1: Simplified PIBK/AKT/mTOR Signaling Pathway.
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Structure-Activity Relationship (SAR): The Role of
the Methyl-Morpholine Moiety

The development of kinase inhibitors that are selective for mTOR over the highly similar PI3K
isoforms is a significant challenge.[7] SAR studies have revealed that the morpholine moiety,
particularly when substituted, is a key determinant of both potency and selectivity.

¢ Hinge Binding: The morpholine nitrogen often forms a critical hydrogen bond with the "hinge
region” of the kinase ATP-binding pocket, a common anchoring point for ATP-competitive
inhibitors.

o Selectivity Driver: The (S)- or (R)-methyl group provides a steric constraint that can be
exploited to achieve selectivity. For instance, in certain triazine scaffolds, a (R)-3-
methylmorpholine moiety points towards a key valine residue in the mTOR hinge region,
enhancing binding and conferring selectivity over PI3Ka.[3][7] While an unsubstituted
morpholine can lead to potent dual PI3K/mTOR inhibitors like Gedatolisib (PF-05212384),
the chiral methyl substitution is a proven strategy to tune the selectivity profile towards
mTOR.[7][11][12]

o Physicochemical Properties: The morpholine ring itself imparts favorable physicochemical
properties, such as improved aqueous solubility and metabolic stability, which are essential
for developing viable drug candidates.

Experimental Protocols

The following protocols are provided as illustrative examples for the synthesis and application
of (S)-3-Methylmorpholine.

Protocol: Synthesis of (S)-3-Methylmorpholine

This procedure is based on the reduction of a chiral morpholinone precursor.

Causality: The choice of Lithium aluminum hydride (LiAlHa4) is critical; it is a potent, non-
selective reducing agent capable of reducing the stable amide carbonyl within the (S)-5-
methylmorpholin-3-one precursor to the corresponding amine, thereby forming the desired
morpholine ring system. Anhydrous tetrahydrofuran (THF) is used as it is an aprotic ether
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solvent that is stable to LiAIH4 and effectively solubilizes the reactants. The reaction is initiated

at 0 °C to control the initial exothermic reaction, ensuring safety and preventing side reactions.

Step-by-Step Methodology:

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer,
thermometer, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH4, 3.0 eq.) in
anhydrous tetrahydrofuran (THF).

Cooling: Cool the suspension to 0 °C using an ice-water bath.

Substrate Addition: Dissolve (S)-5-methylmorpholin-3-one (1.0 eq.) in anhydrous THF. Add
this solution dropwise to the cooled LiAlH4 suspension, maintaining the internal temperature
below 5 °C.

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room
temperature and stir overnight under a nitrogen atmosphere.

Quenching (Fieser Workup): Carefully and slowly quench the reaction at 0 °C by the
sequential dropwise addition of water, followed by 2N sodium hydroxide solution, and finally
more water. This procedure is crucial for safely neutralizing the excess LiAlH4 and
precipitating the aluminum salts in a granular, easily filterable form.

Filtration: Stir the resulting slurry for 1 hour, then filter the mixture through a pad of
diatomaceous earth (e.g., Celite®) to remove the inorganic salts.

Extraction & Isolation: Wash the filter cake thoroughly with additional THF or a mixture of
dichloromethane/methanol. Combine the filtrates, dry over anhydrous sodium sulfate
(Na2S0a), filter, and concentrate the solvent under reduced pressure (rotary evaporation) at
a low temperature (20-25 °C) to yield the crude (S)-3-methylmorpholine.[4][9]

Purification: The crude product can be further purified by distillation if necessary.

Exemplar Protocol: Synthesis of a
Morpholinopyrimidine Intermediate
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This protocol demonstrates the use of (S)-3-Methylmorpholine as a nucleophile in a

nucleophilic aromatic substitution (SNAr) reaction to create a key drug intermediate.

Causality: This reaction couples the chiral amine with a heterocyclic core, a common strategy

in building kinase inhibitors. A dichloropyrimidine is used as the electrophile. The chlorine

atoms are good leaving groups, activated towards nucleophilic attack by the electron-

withdrawing nitrogen atoms in the pyrimidine ring. (S)-3-Methylmorpholine acts as the

nucleophile. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is

essential to neutralize the hydrochloric acid (HCI) generated during the reaction, driving the

reaction to completion without consuming the valuable nucleophile.

Step-by-Step Methodology:

Reactant Mixture: To a solution of a suitable dichloropyrimidine derivative (e.g., 2,4-dichloro-
5-cyanopyrimidine) (1.0 eq.) in an aprotic solvent such as Tetrahydrofuran (THF) or
Acetonitrile (MeCN), add (S)-3-Methylmorpholine (1.1 eq.).

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the mixture.

Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (e.g., 80
°C) for several hours (typically 4-24 hours). Monitor the reaction progress by Thin-Layer
Chromatography (TLC) or LC-MS.

Workup: Upon completion, cool the reaction to room temperature and concentrate the
solvent under reduced pressure.

Purification: Dissolve the residue in a suitable organic solvent like Dichloromethane (DCM)
or Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic layer over
anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be purified
by column chromatography on silica gel to yield the desired monosubstituted
morpholinopyrimidine intermediate.

Commercial Availability

(S)-3-Methylmorpholine is available from a variety of specialty chemical suppliers, facilitating its

use in research and development.
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Supplier Website (URL)

Sigma-Aldrich (Merck)

AK Scientific, Inc.

Biosynth

ChemScene

Apollo Scientific

Santa Cruz Biotechnology

Parchem

Fluorochem

Note: Availability and pricing are subject to change. This list is not exhaustive.

Conclusion

(S)-3-Methylmorpholine (CAS 350595-57-2) represents a prime example of a chiral building
block whose value is defined by its application in synthesizing high-value, complex molecules.
Its structural features are ideally suited for creating potent and selective inhibitors of the
PISK/mTOR pathway, a cornerstone of modern oncology research. For drug development
professionals and medicinal chemists, a thorough understanding of this reagent's properties,
synthetic utility, and the biological rationale for its incorporation into drug candidates is essential
for the continued development of next-generation kinase inhibitors.

References
o Wikipedia. (2023).

e Guareschi, R., et al. (2021). Chemical and Structural Strategies to Selectively Target mTOR
Kinase. ChemMedChem, 16(1), 53-64. [Link]

o El-Damasy, D. A., et al. (2023). Design, synthesis and biological evaluation of novel
morpholinopyrimidine-5-carbonitrile derivatives as dual PISK/mTOR inhibitors. RSC
Medicinal Chemistry, 14(8), 1485-1502. [Link]

e Encyclopedia.pub. (2021).

e Rana, S., et al. (2021). Structural Aspects of mTOR Inhibitors: Search for Potential
Compounds. Current Drug Targets, 22(12), 1367-1383. [Link]

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1424400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Zhang, H., et al. (2014). Synthesis and structure-activity relationships of PISBK/mTOR dual
inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic &
Medicinal Chemistry Letters, 24(18), 4538-4541. [Link]

Fatima, S., et al. (2023). Design, synthesis, in silico studies and antiproliferative evaluation of
some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry, 11, 1286057. [Link]
Chemsrc. (2025).

Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of
morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28),
19119-19129. [Link]

Venable, J. D., et al. (2010). Triazines incorporating (R)-3-methylmorpholine are potent
inhibitors of the mammalian target of rapamycin (MTOR) with selectivity over PI3Kalpha.
Bioorganic & Medicinal Chemistry Letters, 20(8), 2654-2657. [Link]

iChemical. (n.d.). (S)-3-methylmorpholine, CAS No. 350595-57-2.

PubChem. (n.d.). Gedatolisib.

RSC Publishing. (2023).

Zhang, X., et al. (2016). Structural insights of a PISBK/mTOR dual inhibitor with the
morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 85. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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